molecular formula C7H9F2N3O2 B2459190 Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate CAS No. 2247206-18-2

Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate

Cat. No. B2459190
CAS RN: 2247206-18-2
M. Wt: 205.165
InChI Key: ZEFVOXPVAXEXQS-UHFFFAOYSA-N
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Description

“Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate” is a chemical compound that belongs to the pyrazole family . Pyrazoles are organic compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . This compound is a derivative of pyrazole, with additional functional groups attached to the ring .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate”, involves several strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The focus is always on developing greener and more economical methods for their synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate” is characterized by a pyrazole ring, which is a 5-membered ring with two nitrogen atoms at different positions . In molecular docking studies, the carbonyl oxygen atom of similar compounds has been found to form hydrogen bonds with certain amino acids on target proteins .

Future Directions

The future directions for research on “Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Given the broad range of pharmacological activities exhibited by pyrazole derivatives, there is considerable interest in developing new compounds and studying their biological effects .

properties

IUPAC Name

methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-14-6(13)4-10-5-2-3-12(11-5)7(8)9/h2-3,7H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFVOXPVAXEXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NN(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate

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